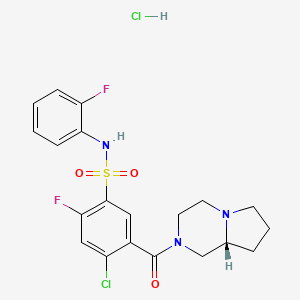

ABT-639 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl]-4-chloro-2-fluoro-N-(2-fluorophenyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClF2N3O3S.ClH/c21-15-11-17(23)19(30(28,29)24-18-6-2-1-5-16(18)22)10-14(15)20(27)26-9-8-25-7-3-4-13(25)12-26;/h1-2,5-6,10-11,13,24H,3-4,7-9,12H2;1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRCYRFDOFTBHY-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21Cl2F2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235560-31-2 | |

| Record name | ABT-639 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235560312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-639 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNZ74XN2EM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ABT-639: A Technical Guide to a Peripherally Acting, Selective T-type Ca2+ Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-639 is a novel, peripherally acting small molecule that demonstrates high selectivity as a T-type calcium (Ca2+) channel blocker, with a particular affinity for the CaV3.2 subtype.[1] Activation of T-type Ca2+ channels, especially the CaV3.2 isoform, in peripheral sensory neurons is a key mechanism in nociceptive signaling.[1] These channels contribute to neuronal hyperexcitability by facilitating action potential bursting and modulating membrane potentials.[1] Preclinical studies have highlighted the potential of ABT-639 as an analgesic agent, particularly in models of neuropathic and nociceptive pain.[1] However, its translation to clinical efficacy in patients with diabetic peripheral neuropathic pain has been unsuccessful.[2] This technical guide provides an in-depth overview of the pharmacological profile of ABT-639, detailing its mechanism of action, selectivity, and pharmacokinetic properties. Furthermore, it outlines the comprehensive experimental protocols used in its preclinical evaluation and discusses the signaling pathways involved in its analgesic effects.

Mechanism of Action and Selectivity

ABT-639 exerts its pharmacological effects by directly blocking T-type Ca2+ channels in a voltage-dependent manner.[1] This inhibition of low-voltage activated (LVA) currents in peripheral sensory neurons, such as those in the dorsal root ganglion (DRG), is believed to be the primary mechanism underlying its antinociceptive properties.[1] By blocking the influx of calcium through CaV3.2 channels, ABT-639 effectively dampens the heightened neuronal excitability associated with chronic pain states.[1]

In Vitro Selectivity

The selectivity of ABT-639 for T-type Ca2+ channels, particularly the CaV3.2 subtype, has been demonstrated through electrophysiological studies. These studies have shown that ABT-639 is significantly less active at other voltage-gated calcium channels, such as CaV1.2 (L-type) and CaV2.2 (N-type).[1]

| Channel Subtype | Cell Type | IC50 (μM) | Reference |

| Human CaV3.2 (T-type) | Recombinant HEK293 cells | 2 | [1] |

| Rat LVA currents (T-type) | Dorsal Root Ganglion (DRG) neurons | 8 | [1] |

| CaV1.2 (L-type) | Not specified | >30 | [1] |

| CaV2.2 (N-type) | Not specified | >30 | [1] |

Pharmacokinetic Profile

Preclinical studies in rodents have characterized the pharmacokinetic properties of ABT-639, revealing features that are favorable for a peripherally acting therapeutic agent.

| Parameter | Value | Species | Reference |

| Oral Bioavailability (%F) | 73% | Rodents | [1] |

| Protein Binding | 88.9% | Rodents | [1] |

| Brain:Plasma Ratio | 0.05:1 | Rodents | [1] |

The low brain-to-plasma ratio is a key characteristic of ABT-639, indicating its limited ability to cross the blood-brain barrier. This property is consistent with its design as a peripherally acting agent, which aims to minimize central nervous system (CNS) side effects.[1]

Preclinical Efficacy in Pain Models

ABT-639 has demonstrated dose-dependent antinociceptive effects in various rodent models of nociceptive and neuropathic pain.[1] However, it did not show efficacy in inflammatory pain models.[1]

| Pain Model | Species | Efficacy Endpoint | ED50 (mg/kg, p.o.) | Reference |

| Monoiodoacetic Acid (MIA)-induced Knee Joint Pain | Rat | Antinociception | 2 | [1] |

| Spinal Nerve Ligation (SNL) | Rat | Increased tactile allodynia thresholds | 10-100 mg/kg | [1][3] |

| Chronic Constriction Injury (CCI) | Rat | Increased tactile allodynia thresholds | 10-100 mg/kg | [1] |

| Vincristine-Induced Neuropathy | Rat | Increased tactile allodynia thresholds | 10-100 mg/kg | [1] |

| Complete Freund's Adjuvant (CFA) or Carrageenan-induced Inflammatory Pain | Rat | No attenuation of hyperalgesia | - | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of ABT-639.

Electrophysiology

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are stably transfected with the cDNA encoding the human CaV3.2 α1 subunit. Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, streptomycin, and a selection antibiotic (e.g., Geneticin).

-

Whole-Cell Patch-Clamp Recordings:

-

External Solution (in mM): 160 TEA-Cl, 2 CaCl2, 10 HEPES; pH adjusted to 7.4 with TEAOH.[4]

-

Internal (Pipette) Solution (in mM): 110 CsCl, 10 EGTA, 10 HEPES, 3 Mg-ATP, 0.6 GTP; pH adjusted to 7.2 with CsOH.[4]

-

Voltage Protocol: T-type currents are elicited by a test pulse to -30 mV from a holding potential of -100 mV.[4][5] A ramp stimulus protocol from -100 mV to +100 mV over 200 ms can also be used.[4]

-

Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and digitized. The current density (pA/pF) is calculated by normalizing the peak current to the cell capacitance. IC50 values are determined by fitting the concentration-response data to a logistic equation.

-

-

DRG Neuron Dissociation:

-

Dorsal root ganglia are dissected from adult rats and collected in ice-cold DMEM/F12 medium.

-

The ganglia are enzymatically digested with a solution containing collagenase (1 mg/mL) and trypsin (0.2 mg/mL).

-

Following enzymatic digestion, the ganglia are mechanically dissociated by trituration through a series of fire-polished Pasteur pipettes.

-

The dissociated neurons are plated on poly-L-lysine-coated coverslips and cultured for a short period before recording.

-

-

Whole-Cell Patch-Clamp Recordings:

-

External Solution (in mM): 152 TEA-Cl, 10 BaCl2, 10 HEPES; pH adjusted to 7.4 with TEA-OH.[6]

-

Internal (Pipette) Solution (in mM): 135 K-gluconate, 5 KCl, 5 Mg-ATP, 0.5 Na2GTP, 5 HEPES, 2 MgCl2, 5 EGTA, 0.5 CaCl2; pH adjusted to 7.4 with KOH.[6]

-

Voltage Protocol: T-type currents are evoked by depolarizing voltage steps from a holding potential of -90 mV to test potentials ranging from -60 mV to 0 mV in 10 mV increments.[6]

-

Data Analysis: Peak current amplitudes at each test potential are measured and plotted to generate current-voltage (I-V) relationships. The effect of ABT-639 is assessed by comparing current amplitudes before and after drug application.

-

Radioligand Binding Assay (General Protocol)

While a specific radioligand binding assay protocol for ABT-639 was not detailed in the primary literature reviewed, a general competitive binding assay protocol for ion channels is as follows:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the target ion channel. This typically involves homogenization in a lysis buffer followed by centrifugation to pellet the membranes.

-

Binding Assay:

-

Membrane preparations are incubated with a specific radioligand for the target channel (e.g., a radiolabeled channel blocker) and varying concentrations of the unlabeled test compound (ABT-639).

-

The incubation is carried out in a suitable binding buffer at a specific temperature and for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Pain Models

-

Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.

-

Surgical Procedure: A dorsal midline incision is made to expose the L4 to L6 spinal nerves. The L5 and L6 spinal nerves are isolated and tightly ligated with silk suture distal to the dorsal root ganglion.

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments applied to the plantar surface of the hind paw. The paw withdrawal threshold (in grams) is determined.

-

Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.

-

Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve.

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments as described for the SNL model.

-

Drug Administration: Vincristine sulfate is administered to rats via repeated intraperitoneal or intravenous injections. A typical dosing regimen is 50-150 µg/kg every other day for a total of five injections.

-

Behavioral Testing: Mechanical and cold allodynia are assessed. Mechanical allodynia is measured using von Frey filaments, and cold allodynia can be assessed by the response to a drop of acetone applied to the hind paw.

-

Induction of Osteoarthritis: A single intra-articular injection of MIA (e.g., 2.5 mg) is administered into the knee joint of rats.

-

Behavioral Testing: Pain behavior is assessed by measuring the paw withdrawal threshold to mechanical stimuli applied to the hind paw.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for ABT-639's analgesic effect and a general workflow for its preclinical evaluation.

Caption: Proposed mechanism of action of ABT-639 in nociceptive signaling.

Caption: General workflow for the preclinical evaluation of ABT-639.

Clinical Development and Future Perspectives

Despite the promising preclinical data, ABT-639 did not demonstrate significant analgesic efficacy compared to placebo in Phase II clinical trials for patients with painful diabetic neuropathy.[2] A study evaluating the effect of ABT-639 on spontaneous activity in C-nociceptors in these patients also found no significant differences compared to placebo.[7] Furthermore, in an experimental pain model in healthy adults using intradermal capsaicin, a single dose of ABT-639 did not show an effect on pain.[8]

The discrepancy between the robust preclinical efficacy and the lack of clinical translation highlights the challenges in developing novel analgesics. Several factors could contribute to this translational failure, including differences in the pathophysiology of animal models and human disease, pharmacokinetic/pharmacodynamic discrepancies between species, and the complexity of pain perception in humans.

While the story of ABT-639 has been deemed unsuccessful in the context of diabetic neuropathic pain, the targeting of peripheral T-type Ca2+ channels, particularly CaV3.2, remains a valid and intriguing strategy for the development of novel pain therapeutics.[9] Further research is warranted to explore the potential of selective T-type Ca2+ channel blockers in other chronic pain conditions and to better understand the translational gap between preclinical models and clinical outcomes.

Conclusion

ABT-639 is a peripherally acting, selective T-type Ca2+ channel blocker that showed considerable promise in preclinical models of neuropathic and nociceptive pain. Its mechanism of action, centered on the blockade of CaV3.2 channels in peripheral sensory neurons, is well-supported by in vitro electrophysiological data. However, the lack of efficacy in clinical trials for diabetic neuropathic pain underscores the complexities of translating preclinical findings to human pain conditions. This technical guide provides a comprehensive resource for researchers in the field of pain and analgesia, detailing the pharmacological profile and experimental methodologies used in the evaluation of ABT-639, and serves as a valuable case study in the challenges of analgesic drug development.

References

- 1. A peripherally acting, selective T-type calcium channel blocker, ABT-639, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker ABT-639 in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dorsal root ganglion neurons become hyperexcitable and increase expression of voltage-gated T-type calcium channels (Cav3.2) in paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of a T-type calcium channel blocker, ABT-639, on spontaneous activity in C-nociceptors in patients with painful diabetic neuropathy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Randomized, Double-Blind, Placebo-Controlled, Crossover Study of the T-Type Calcium Channel Blocker ABT-639 in an Intradermal Capsaicin Experimental Pain Model in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of Cav3.2 Channels in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant clinical challenge due to the limited efficacy of current treatments.[1] Emerging evidence has pinpointed the Cav3.2 T-type calcium channel as a critical molecular player in the initiation and maintenance of this pain modality.[2][3][4][5][6] This technical guide provides an in-depth examination of the role of Cav3.2 channels in neuropathic pain, summarizing key experimental findings, detailing methodologies, and visualizing the complex signaling pathways involved.

Upregulation and Functional Enhancement of Cav3.2 in Neuropathic Pain

A consistent finding across numerous preclinical models of neuropathic pain is the upregulation and enhanced function of Cav3.2 channels in key locations along the pain pathway. This occurs at both peripheral and central levels, contributing to the hyperexcitability of neurons that underlies pain hypersensitivity.

Peripheral Sensitization: In the peripheral nervous system, Cav3.2 channels are predominantly expressed in small and medium-sized dorsal root ganglion (DRG) neurons.[7] Following nerve injury, such as in the Spared Nerve Injury (SNI), Spinal Nerve Ligation (SNL), and Chronic Constriction Injury (CCI) models, the expression of Cav3.2 is significantly increased in these DRG neurons.[2][8][9] This upregulation is not only observed in damaged neurons but also in adjacent, uninjured neurons, suggesting a broader contribution to peripheral sensitization. Furthermore, Cav3.2 channels accumulate in the axons of uninjured nerves, potentially increasing their excitability and contribution to pain states.[7] This increased expression leads to a greater density of T-type currents, which lowers the threshold for action potential firing and promotes bursting activity, key elements in the generation of ectopic discharges characteristic of neuropathic pain.[10][11]

Central Sensitization: The role of Cav3.2 extends to the central nervous system. In the superficial spinal dorsal horn, a critical site for the initial processing of pain signals, nerve injury leads to an increase in both mRNA and protein levels of Cav3.2.[12][13] This results in an elevated proportion of neurons expressing T-type currents and an increased current density in individual neurons, contributing to central sensitization and mechanical allodynia.[12][13]

Recent research has also highlighted a crucial role for Cav3.2 at the supraspinal level. In the anterior pretectum (APT), a somatosensory hub involved in pain perception, Cav3.2 channels are expressed in a specific subpopulation of GABAergic neurons.[2][3][14][15] In neuropathic pain models, the bursting activity of these neurons is increased, a phenomenon driven by enhanced Cav3.2 channel function.[2][3][14] Specific deletion of Cav3.2 in this brain region has been shown to reduce both the initiation and maintenance of mechanical and cold allodynia, providing direct evidence for the involvement of central Cav3.2 channels in pain pathophysiology.[2][3][14]

Signaling Pathways and Molecular Regulation

The upregulation of Cav3.2 in neuropathic pain is not merely an increase in channel quantity but involves complex post-translational modifications and signaling cascades that enhance channel function and cell surface expression.

One of the key regulatory mechanisms is the interaction with the deubiquitinating enzyme Ubiquitin-Specific Peptidase 5 (USP5).[9][16][17] Under normal conditions, Cav3.2 channels are tagged for degradation by ubiquitination. Following nerve injury, USP5 levels are upregulated in the DRG and spinal cord.[9] USP5 then removes the ubiquitin tags from Cav3.2 channels, preventing their degradation and leading to an accumulation of functional channels at the plasma membrane.[9][17] Disrupting the interaction between Cav3.2 and USP5 has been shown to reverse inflammatory and neuropathic pain, highlighting this as a key pathogenic mechanism.[17]

Other post-translational modifications, such as glycosylation, also play a significant role. In models of diabetic neuropathy, increased glycosylation of Cav3.2 channels in nociceptors contributes to their hyperexcitability and pain hypersensitivity.[4][18] Inhibiting this glycosylation process can reduce T-type current density and alleviate pain behaviors.[18]

Furthermore, inflammatory mediators released after nerve injury, such as Interleukin-6 (IL-6), can upregulate Cav3.2 expression and function in DRG neurons through trans-signaling pathways, contributing to the development of neuropathic pain.[19]

Quantitative Data Presentation

The following tables summarize key quantitative findings from studies investigating the role of Cav3.2 in neuropathic pain.

Table 1: Changes in Cav3.2 Expression in Neuropathic Pain Models

| Neuropathic Pain Model | Tissue | Method | Key Finding | Reference |

| Spared Nerve Injury (SNI) | Damaged DRG Neurons (Medium-sized) | Immunohistochemistry | Ratio of Cav3.2 expression increased significantly at 7 and 14 days post-SNI (24.0 ± 1.8% and 29.1 ± 3.5% vs. 18.7 ± 0.7% at 3 days). | |

| Spinal Nerve Ligation (SNL) | Intact L4 DRG | Western Blot | Total and membrane protein levels of Cav3.2 increased. | |

| Spared Nerve Injury (SNI) | Uninjured Sural Nerve | Western Blot | Cav3.2 protein expression increased significantly at 14 days post-SNI (2.05 ± 0.42 vs. 1.07 ± 0.16 in Sham). | [7] |

| Partial Sciatic Nerve Ligation (PSNL) | Superficial Spinal Dorsal Horn (SDH) | qRT-PCR | Cav3.2 mRNA increased 1.30 ± 0.09 times compared to sham. No significant change in Cav3.1 or Cav3.3. | [12] |

| Partial Sciatic Nerve Ligation (PSNL) | Superficial Spinal Dorsal Horn (SDH) | Western Blot | Cav3.2 protein levels increased significantly compared to sham. | [12] |

| Spared Nerve Injury (SNI) | Anterior Pretectum (APT) | Immunohistochemistry | 20.0 ± 3.9% of APT neurons express Cav3.2-GFP. | [3] |

Table 2: Electrophysiological Changes in Neurons in Neuropathic Pain Models

| Neuropathic Pain Model | Neuron Type | Method | Key Finding | Reference |

| Spared Nerve Injury (SNI) | Damaged Medium-sized DRG Neurons | Whole-cell Patch Clamp | After-depolarizing amplitudes increased significantly at membrane potentials of -85 mV and -95 mV. | [11] |

| Spinal Nerve Ligation (SNL) | Intact L4 DRG Neurons | Whole-cell Patch Clamp | T-type current density increased with a leftward shift in the steady-state activation curve. | |

| Partial Sciatic Nerve Ligation (PSNL) | Lamina II Spinal Dorsal Horn Neurons | Whole-cell Patch Clamp | Proportion of neurons with T-type currents increased (PSNL: 72.7% vs. Sham: 47.4%). T-type current density increased significantly in PSNL group. | [12][13] |

| Spared Nerve Injury (SNI) | Parvalbumin-positive (PV+) APT Neurons | In Vitro Patch Clamp | Contribution of Cav3.2 to rebound burst firing is enhanced in SNI mice. | [2][3] |

| Spared Nerve Injury (SNI) | Uninjured Sural Nerve Fibers (Aβ, Aδ, C) | Single-fiber recording | Mechanical receptive field areas were significantly larger in SNI rats than in sham-operated rats for all fiber types. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to study Cav3.2 in neuropathic pain.

Animal Models of Neuropathic Pain

-

Spared Nerve Injury (SNI): This model involves the ligation and transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact.[2] This procedure results in persistent mechanical and cold allodynia in the paw territory of the spared sural nerve.

-

Spinal Nerve Ligation (SNL): The L5 spinal nerve is tightly ligated distal to the DRG. This model is used to study changes in both the injured L5 DRG and the adjacent, uninjured L4 DRG.[8][19]

-

Partial Sciatic Nerve Ligation (PSNL): This model involves tying a tight ligature around approximately one-third to one-half of the dorsal portion of the sciatic nerve.[12][13]

Immunohistochemistry and Western Blotting

-

Tissue Preparation: Animals are transcardially perfused with saline followed by 4% paraformaldehyde. DRGs, spinal cord sections, or brain tissue are dissected, post-fixed, and cryoprotected in sucrose solution before sectioning on a cryostat.[2]

-

Immunostaining: Sections are incubated with primary antibodies against Cav3.2 and often co-stained with neuronal markers (e.g., NeuN, NF200, CGRP, IB4). This is followed by incubation with fluorescently-labeled secondary antibodies.[7][8][10] Images are captured using confocal microscopy.

-

Western Blotting: Tissue is homogenized in lysis buffer containing protease inhibitors. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against Cav3.2 and a loading control (e.g., β-actin).[7][8][12]

Whole-Cell Patch-Clamp Electrophysiology

-

Neuron Preparation: DRG neurons are acutely dissociated using enzymatic digestion (e.g., collagenase/dispase) and mechanical trituration. For spinal cord or brain slice recordings, animals are perfused with ice-cold artificial cerebrospinal fluid (ACSF), and the relevant tissue is rapidly dissected and sectioned using a vibratome.[2][10][12]

-

Recording: Slices or dissociated cells are transferred to a recording chamber perfused with ACSF or an external recording solution. Whole-cell patch-clamp recordings are performed using glass micropipettes filled with an internal solution. T-type currents are typically isolated by holding the membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure channel availability and then depolarizing to various test potentials.[8][10][12]

Behavioral Testing for Neuropathic Pain

-

Mechanical Allodynia: The paw withdrawal threshold (PWT) in response to mechanical stimulation is measured using von Frey filaments of logarithmically increasing stiffness. The filaments are applied to the plantar surface of the hind paw, and the 50% withdrawal threshold is determined using the up-down method.[12]

-

Cold Allodynia: The response to a cold stimulus is often assessed by applying a drop of acetone to the plantar surface of the paw and measuring the duration of licking, lifting, or flinching behavior.[2][3]

Conclusion and Therapeutic Implications

The convergence of evidence from genetic, pharmacological, and electrophysiological studies firmly establishes the Cav3.2 T-type calcium channel as a pivotal contributor to the pathophysiology of neuropathic pain.[2][4][9] Its upregulation and functional enhancement at multiple levels of the neuraxis—from peripheral nerve terminals to supraspinal processing centers—drive the neuronal hyperexcitability that manifests as chronic pain. The intricate molecular pathways governing its expression and activity, particularly the regulatory role of USP5-mediated deubiquitination, offer novel and specific targets for therapeutic intervention.[16][17] Developing selective blockers of Cav3.2 channels or small molecules that disrupt its interaction with regulatory proteins represents a promising strategy for creating a new class of analgesics to effectively treat neuropathic pain.

References

- 1. Role of Cav3.2 Low-Threshold Calcium Channel in Mechanosensitivity and Neuropathic Pain | Cairn.info [stm.cairn.info]

- 2. Centrally expressed Cav3.2 T-type calcium channel is critical for the initiation and maintenance of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Centrally expressed Cav3.2 T-type calcium channel is critical for the initiation and maintenance of neuropathic pain | eLife [elifesciences.org]

- 4. Central and peripheral contributions of T-type calcium channels in pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Central and peripheral contributions of T-type calcium channels in pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Accumulation of Cav3.2 T-type Calcium Channels in the Uninjured Sural Nerve Contributes to Neuropathic Pain in Rats with Spared Nerve Injury [frontiersin.org]

- 8. Upregulation of Cav3.2 T-type calcium channels in adjacent intact L4 dorsal root ganglion neurons in neuropathic pain rats with L5 spinal nerve ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting T-type/CaV3.2 channels for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Increased expression of CaV3.2 T-type calcium channels in damaged DRG neurons contributes to neuropathic pain in rats with spared nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Increased expression of CaV3.2 T-type calcium channels in damaged DRG neurons contributes to neuropathic pain in rats with spared nerve injury | Semantic Scholar [semanticscholar.org]

- 12. Nerve injury elevates functional Cav3.2 channels in superficial spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. elifesciences.org [elifesciences.org]

- 15. synthical.com [synthical.com]

- 16. T-type calcium channel modulation by hydrogen sulfide in neuropathic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Small organic molecule disruptors of Cav3.2 - USP5 interactions reverse inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulatory Action of Calcium and Calcium Channels in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Upregulation of interleukin-6 on Cav3.2 T-type calcium channels in dorsal root ganglion neurons contributes to neuropathic pain in rats with spinal nerve ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

ABT-639 Hydrochloride: A Technical Guide to Target Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-639 hydrochloride is a novel, peripherally acting, and selective blocker of T-type calcium channels, with a primary affinity for the Ca(v)3.2 isoform.[1] T-type calcium channels are low-voltage activated (LVA) channels that play a crucial role in modulating neuronal excitability, particularly in pain signaling pathways.[1] The Ca(v)3.2 isoform is prominently expressed in peripheral sensory neurons and is implicated in nociceptive and neuropathic pain states.[2] This technical guide provides an in-depth overview of the target affinity and selectivity of ABT-639, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.

Data Presentation: Target Affinity and Selectivity of ABT-639

The inhibitory activity of ABT-639 has been quantified against its primary target, the human Ca(v)3.2 T-type calcium channel, and its selectivity has been assessed against other calcium channel isoforms. The following tables summarize the key quantitative data.

| Target | Assay Type | Preparation | IC50 | Reference |

| Human Ca(v)3.2 | Whole-cell patch clamp | Recombinant human Ca(v)3.2 channels | 2 µM | [1] |

| Rat T-type Channels | Attenuation of LVA currents | Rat Dorsal Root Ganglion (DRG) neurons | 8 µM | [1] |

Table 1: Potency of ABT-639 against its primary T-type calcium channel targets.

| Off-Target | Assay Type | IC50 | Selectivity (fold vs. hCa(v)3.2) | Reference |

| Ca(v)1.2 (L-type) | Not specified | > 30 µM | > 15-fold | [1] |

| Ca(v)2.2 (N-type) | Not specified | > 30 µM | > 15-fold | [1] |

Table 2: Selectivity profile of ABT-639 against other voltage-gated calcium channels.

Experimental Protocols

Determination of IC50 for ABT-639 on Human Ca(v)3.2 Channels using Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the methodology for determining the half-maximal inhibitory concentration (IC50) of ABT-639 on recombinant human Ca(v)3.2 channels expressed in a mammalian cell line (e.g., HEK293).

a. Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Transiently transfect the cells with a plasmid encoding the human Ca(v)3.2 channel subunit using a suitable transfection reagent. A co-transfection with a fluorescent reporter plasmid (e.g., GFP) can be used to identify transfected cells.

-

Allow 24-48 hours for channel expression before electrophysiological recordings.

b. Electrophysiological Recording:

-

Prepare the external (bath) solution containing (in mM): 140 tetraethylammonium chloride (TEA-Cl), 10 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with TEA-OH.

-

Prepare the internal (pipette) solution containing (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a transfected cell.

-

Hold the cell at a membrane potential of -90 mV.

-

Elicit T-type calcium currents by applying a depolarizing voltage step to -20 mV for 50 ms.

-

Record baseline currents in the absence of the compound.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.

-

Perfuse the cell with increasing concentrations of ABT-639 and record the resulting inhibition of the T-type current.

c. Data Analysis:

-

Measure the peak inward current at each concentration of ABT-639.

-

Normalize the current at each concentration to the baseline current.

-

Plot the normalized current as a function of the logarithm of the ABT-639 concentration.

-

Fit the data to a Hill equation to determine the IC50 value.

Assessment of ABT-639 on Low-Voltage Activated (LVA) Currents in Rat Dorsal Root Ganglion (DRG) Neurons

This protocol outlines the procedure for evaluating the effect of ABT-639 on native T-type calcium channels in primary sensory neurons.

a. DRG Neuron Culture:

-

Isolate dorsal root ganglia from adult rats.

-

Dissociate the ganglia into single neurons using enzymatic digestion (e.g., collagenase and dispase) followed by mechanical trituration.

-

Plate the neurons on coated coverslips and culture in a suitable neuron-specific medium.

-

Use the neurons for recording within 24-48 hours.

b. Electrophysiological Recording:

-

Use the same external and internal solutions as described in Protocol 1.

-

Establish a whole-cell patch-clamp configuration on a small-diameter DRG neuron (typically associated with nociception).

-

Hold the neuron at a membrane potential of -90 mV.

-

Apply a voltage ramp or a series of depolarizing steps to identify the presence of LVA currents.

-

Record baseline LVA currents.

-

Perfuse with different concentrations of ABT-639 and record the attenuation of the LVA currents.

c. Data Analysis:

-

Measure the peak LVA current at each concentration of ABT-639.

-

Normalize and plot the data as described in Protocol 1 to determine the IC50.

Mandatory Visualizations

Caption: Signaling pathway of Ca(v)3.2 and its inhibition by ABT-639.

Caption: Experimental workflow for IC50 determination of ABT-639.

References

- 1. A peripherally acting, selective T-type calcium channel blocker, ABT-639, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Silencing of the Cav3.2 T-type calcium channel gene in sensory neurons demonstrates its major role in nociception - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of ABT-639 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-639 hydrochloride is a novel, peripherally acting, and selective T-type calcium channel blocker.[1] T-type calcium channels, particularly the Ca(v)3.2 subtype, are critical in modulating neuronal excitability and have been identified as a key target in nociceptive signaling pathways. Activation of these channels contributes to action potential bursting and modulates membrane potentials during periods of neuronal hyperexcitability.[1] Preclinical studies have demonstrated the potential of ABT-639 in reducing nociceptive and neuropathic pain.[1] This technical guide provides a comprehensive overview of the in vitro characterization of ABT-639, detailing its mechanism of action, potency, selectivity, and the experimental methodologies used for its evaluation.

Core Mechanism of Action

ABT-639 selectively binds to and blocks the Ca(v)3.2 isoform of the low voltage-gated T-type calcium channels. This action prevents the influx of calcium ions into the cell following membrane depolarization. By inhibiting neuronal hyperexcitability and the firing of nociceptive peripheral sensory neurons, ABT-639 produces an anti-nociceptive effect. The expression of Ca(v)3.2 T-type channels is a key factor in nociceptive and neuropathic pain.

Quantitative Analysis of In Vitro Activity

The in vitro potency and selectivity of ABT-639 have been determined through various electrophysiological and cellular assays. The following tables summarize the key quantitative data.

| Target Channel | Cell Type | Assay Type | Parameter | Value | Reference |

| Human Ca(v)3.2 | Recombinant | Electrophysiology | IC50 | 2 µM | [1] |

| Rat T-type (LVA currents) | Dorsal Root Ganglion (DRG) Neurons | Electrophysiology | IC50 | 8 µM | [1] |

| Off-Target Channel | Assay Type | Parameter | Value | Reference |

| Ca(v)1.2 (L-type) | Electrophysiology | IC50 | > 30 µM | [1] |

| Ca(v)2.2 (N-type) | Electrophysiology | IC50 | > 30 µM | [1] |

| Human P/Q-type Calcium Channels | Not Specified | Not Specified | No significant inhibition | |

| Potassium Channels | Not Specified | Not Specified | No significant inhibition | |

| Sodium Channels | Not Specified | Not Specified | No significant inhibition | |

| Chloride Channels | Not Specified | Not Specified | No significant inhibition |

Experimental Protocols

Electrophysiological Characterization of Ca(v)3.2 Inhibition

Objective: To determine the potency of ABT-639 in blocking recombinant human Ca(v)3.2 T-type calcium channels and native T-type currents in rodent dorsal root ganglion (DRG) neurons.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation:

-

For recombinant channels, a stable cell line (e.g., HEK293) expressing the human Ca(v)3.2 channel is used.

-

For native channels, dorsal root ganglion (DRG) neurons are acutely dissociated from rats.

-

-

Recording Configuration: The whole-cell patch-clamp technique is employed to record ionic currents across the cell membrane.

-

Solutions:

-

External Solution (in mM): Composed of appropriate concentrations of salts to maintain osmolarity and ionic balance, with a calcium salt (e.g., CaCl2 or BaCl2) as the charge carrier.

-

Internal (Pipette) Solution (in mM): Contains a cesium-based salt to block potassium channels, a calcium buffer (e.g., EGTA), and ATP/GTP to maintain cell health.

-

-

Voltage Protocol:

-

Cells are held at a hyperpolarized membrane potential (e.g., -100 mV) to ensure the availability of T-type channels for opening.

-

T-type currents are elicited by a depolarizing voltage step (e.g., to -30 mV).

-

The voltage-dependent inhibition by ABT-639 is assessed by applying the compound at various holding potentials, as its potency can be influenced by the conformational state of the channel (resting, open, or inactivated).[2]

-

-

Data Analysis:

-

The peak inward current in the presence of varying concentrations of ABT-639 is measured and compared to the control current.

-

Concentration-response curves are generated, and the IC50 value (the concentration of compound that inhibits 50% of the maximal current) is calculated using a suitable fitting equation (e.g., the Hill equation).

-

Cellular Calcium Influx Assay

Objective: To assess the functional inhibition of Ca(v)3.2 channels by ABT-639 in a cellular context by measuring changes in intracellular calcium.

Methodology: Fluorometric Imaging Plate Reader (FLIPR) Assay

-

Cell Line: A cell line stably expressing the Ca(v)3.2 channel is used.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence upon binding to free calcium.

-

Assay Procedure:

-

Cells are plated in a multi-well plate (e.g., 96- or 384-well).

-

ABT-639 at various concentrations is pre-incubated with the cells.

-

Depolarization of the cell membrane is induced by the addition of a high-potassium solution to activate the voltage-gated Ca(v)3.2 channels.

-

The resulting change in fluorescence, corresponding to the influx of calcium, is measured in real-time using a FLIPR instrument.

-

-

Data Analysis:

-

The fluorescence signal in the presence of ABT-639 is compared to the control (vehicle-treated) signal.

-

IC50 values are determined from the concentration-response curves.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of ABT-639 and the general workflows for its in vitro characterization.

Caption: Mechanism of action of ABT-639.

References

- 1. A peripherally acting, selective T-type calcium channel blocker, ABT-639, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of ABT-639 on Cav3.2 channel activity and its analgesic actions in mouse models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of ABT-639: A Peripherally Acting T-Type Calcium Channel Blocker for Pain Relief

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ABT-639 is a novel, peripherally acting and selective blocker of T-type calcium channels, specifically targeting the Ca(v)3.2 subtype, which plays a crucial role in nociceptive signaling. Preclinical investigations in rodent models have demonstrated the potential of ABT-639 as an analgesic agent for both nociceptive and neuropathic pain states. This technical guide provides a comprehensive overview of the key preclinical findings, including detailed experimental protocols, quantitative efficacy and pharmacokinetic data, and the underlying mechanistic pathways. The data presented herein underscore the rationale for the initial clinical development of ABT-639 for pain indications, while also highlighting the complexities of translating preclinical efficacy to clinical outcomes.

Mechanism of Action and Pharmacology

ABT-639 exerts its analgesic effects through the selective inhibition of T-type calcium channels, which are voltage-gated ion channels that contribute to neuronal excitability and action potential bursting, particularly in dorsal root ganglion (DRG) neurons involved in pain transmission.[1] The Ca(v)3.2 subtype is upregulated in chronic pain states and is a key modulator of membrane potentials during periods of neuronal hyperexcitability.[1]

In Vitro Channel Selectivity

ABT-639 demonstrates a high degree of selectivity for T-type calcium channels, particularly the human Ca(v)3.2 subtype.

| Channel Type | IC50 (μM) | Species | Comments |

| Ca(v)3.2 (T-type) | 2 | Human | Voltage-dependent block[1] |

| Low Voltage-Activated (LVA) currents in DRG neurons | 8 | Rat | [1] |

| Ca(v)1.2 (L-type) | >30 | Rat | Significantly less active[1] |

| Ca(v)2.2 (N-type) | >30 | Human | Significantly less active[1] |

| P/Q-type | - | Human | Weak or no activity |

Signaling Pathway

The proposed signaling pathway for ABT-639's analgesic action is centered on its ability to reduce neuronal hyperexcitability in the peripheral nervous system.

Pharmacokinetic Profile in Rodents

ABT-639 exhibits favorable pharmacokinetic properties in rodents, including high oral bioavailability and limited brain penetration, which is consistent with its design as a peripherally acting agent.[1]

| Parameter | Value | Species |

| Oral Bioavailability (%F) | 73% | Rodent |

| Protein Binding | 88.9% | Rodent |

| Brain:Plasma Ratio | 0.05:1 | Rodent |

Preclinical Efficacy in Pain Models

ABT-639 has demonstrated dose-dependent efficacy in a variety of rat models of nociceptive and neuropathic pain.[1][2]

Nociceptive Pain

| Model | Efficacy Endpoint | ED50 (mg/kg, p.o.) |

| Monoiodoacetic Acid (MIA)-induced Knee Joint Pain | Reversal of pain and restored force deficit | 2 |

Neuropathic Pain

| Model | Efficacy Endpoint | Effective Dose Range (mg/kg, p.o.) |

| Spinal Nerve Ligation (SNL) | Attenuation of mechanical hypersensitivity | 3-100 |

| Chronic Constriction Injury (CCI) | Attenuation of mechanical and cold allodynia | 3-100[2] |

| Vincristine-induced Neuropathy | Attenuation of mechanical hypersensitivity | 3-100[2] |

Notably, ABT-639 did not show efficacy in inflammatory pain models induced by complete Freund's adjuvant (CFA) or carrageenan.[1]

Experimental Protocols

The following sections detail the generalized methodologies for the key preclinical pain models used to evaluate the efficacy of ABT-639.

General Experimental Workflow

Neuropathic Pain Models

The CCI model is a widely used method to induce neuropathic pain that mimics peripheral nerve injury.[3]

-

Animals: Male Sprague-Dawley rats (typically 100-250 g).[4]

-

Anesthesia: Animals are anesthetized, commonly with isoflurane.

-

Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures (e.g., 4-0 chromic gut) are tied around the nerve with approximately 1 mm spacing. The ligatures are tightened until a slight constriction is observed, without arresting epineural blood flow.[5] The muscle and skin are then closed in layers.

-

Pain Assessment: Mechanical allodynia is assessed using von Frey filaments applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the force in grams that elicits a withdrawal response. Cold allodynia can also be measured by assessing the response to a drop of acetone applied to the hind paw. Testing is typically performed before and at various time points after surgery to confirm neuropathy and assess drug effects.

The SNL model produces a consistent and long-lasting neuropathic pain state.[6]

-

Animals: Male Sprague-Dawley or Wistar rats (typically 100-250 g).[2][7]

-

Anesthesia: General anesthesia is administered.

-

Surgical Procedure: A dorsal midline incision is made to expose the L5 and L6 spinal nerves. These nerves are then tightly ligated with silk suture distal to the dorsal root ganglion.[8] The wound is then closed.

-

Pain Assessment: Similar to the CCI model, mechanical allodynia is the primary endpoint, measured by paw withdrawal thresholds to von Frey filaments.

This model replicates the painful neuropathy often experienced by patients undergoing chemotherapy with vinca alkaloids.[9]

-

Animals: Male Sprague-Dawley rats.

-

Induction: Vincristine sulfate is administered, typically via intraperitoneal (i.p.) injection. A common dosing regimen is daily or every other day injections for a period of one to two weeks (e.g., 0.1 mg/kg/day).[10][11]

-

Pain Assessment: Mechanical hypersensitivity is evaluated using von Frey filaments at baseline and at multiple time points during and after the vincristine administration period to track the development and potential reversal of neuropathy.

Nociceptive Pain Model: Monoiodoacetic Acid (MIA)-Induced Knee Osteoarthritis

This model mimics the pain associated with osteoarthritis.

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Induction: Following anesthesia, a single intra-articular injection of MIA (e.g., 1-3 mg in a small volume of saline) is made into the knee joint through the patellar ligament.[12][13] This induces inflammation and cartilage degradation, leading to pain behaviors.

-

Pain Assessment: Pain is assessed by measuring changes in weight-bearing of the affected limb. Additionally, knee flexion-evoked pain and mechanical hypersensitivity of the paw can be evaluated.

Safety and Tolerability

In preclinical studies, ABT-639 was well-tolerated. At doses significantly higher than the efficacious doses (100-300 mg/kg), ABT-639 did not produce significant alterations in hemodynamic or psychomotor function in rats.[1]

Conclusion

The preclinical data for ABT-639 strongly supported its development as a novel, peripherally acting analgesic. Its selectivity for T-type calcium channels, particularly Ca(v)3.2, combined with a favorable pharmacokinetic profile and robust efficacy in multiple rodent models of neuropathic and nociceptive pain, established a clear therapeutic rationale. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of T-type calcium channel modulators for pain relief. Despite this promising preclinical profile, it is important to note that ABT-639 did not demonstrate efficacy over placebo in Phase II clinical trials for diabetic peripheral neuropathic pain.[4][7] This highlights the translational gap between rodent pain models and human clinical pain states, a critical consideration for future drug development in this area.

References

- 1. iasp-pain.org [iasp-pain.org]

- 2. criver.com [criver.com]

- 3. Insights into Vincristine-Induced Peripheral Neuropathy in Aged Rats: Wallerian Degeneration, Oxidative Damage, and Alterations in ATPase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 5. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Segmental spinal nerve ligation model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 8. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]

- 9. Unlocking New Therapeutic Options for Vincristine-Induced Neuropathic Pain: The Impact of Preclinical Research [mdpi.com]

- 10. An adolescent rat model of vincristine-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. gavinpublishers.com [gavinpublishers.com]

- 13. Frontiers | Sodium Monoiodoacetate Dose-Dependent Changes in Matrix Metalloproteinases and Inflammatory Components as Prognostic Factors for the Progression of Osteoarthritis [frontiersin.org]

Methodological & Application

Preparation of ABT-639 Hydrochloride for Oral Administration in Rats: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of ABT-639 hydrochloride for oral administration in rats. The information is intended to guide researchers in accurately preparing formulations for preclinical studies.

Overview and Physicochemical Properties

ABT-639 is a peripherally acting T-type calcium channel blocker. For oral administration studies in rats, it is crucial to prepare a stable and homogenous formulation to ensure accurate dosing and reproducible results. The hydrochloride salt of ABT-639 presents specific solubility characteristics that must be considered when selecting an appropriate vehicle.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₁Cl₂F₂N₃O₃S | [1] |

| Molecular Weight | 492.37 g/mol | [1] |

| Oral Bioavailability (rodents) | 73% | [1] |

| Solubility | Soluble in DMSO | [1] |

Recommended Vehicle and Formulation

A previously documented and effective vehicle for the oral administration of ABT-639 in rats is a lipid-based formulation. This type of vehicle is suitable for compounds with poor aqueous solubility.

Table 2: Recommended Oral Formulation for ABT-639 in Rats

| Component | Percentage (v/v) | Purpose |

| Polyethylene Glycol 400 (PEG 400) | 10% | Solubilizing agent and co-surfactant |

| Cremophor EL | 10% | Surfactant to aid in emulsification |

| Oleic Acid | 80% | Lipid vehicle and primary solvent |

This formulation has been successfully used for oral gavage in rats at doses of 3, 10, and 30 mg/kg.[1]

Experimental Protocols

Preparation of the Vehicle (10% PEG 400 / 10% Cremophor EL / 80% Oleic Acid)

This protocol outlines the step-by-step procedure for preparing the vehicle.

Materials:

-

Polyethylene Glycol 400 (PEG 400)

-

Cremophor EL

-

Oleic Acid

-

Sterile conical tubes or glass vials

-

Calibrated pipettes

-

Vortex mixer

-

Water bath or heating block (optional)

Procedure:

-

Component Measurement: In a sterile conical tube or glass vial, accurately measure the required volumes of PEG 400, Cremophor EL, and Oleic Acid according to the desired final volume. For example, to prepare 10 mL of the vehicle, use 1 mL of PEG 400, 1 mL of Cremophor EL, and 8 mL of Oleic Acid.

-

Mixing Order: It is recommended to first mix the surfactant (Cremophor EL) with the co-surfactant/solubilizing agent (PEG 400).

-

Vortexing: Vortex the mixture of PEG 400 and Cremophor EL thoroughly until a homogenous solution is formed.

-

Addition of Oleic Acid: Gradually add the oleic acid to the PEG 400 and Cremophor EL mixture while continuously vortexing.

-

Homogenization: Continue to vortex the final mixture for at least 5-10 minutes to ensure a uniform and stable emulsion.

-

(Optional) Mild Heating: If the Cremophor EL is not dispersing well, mild heating to approximately 40-50°C may aid in its dispersion.[2] Ensure the solution is cooled to room temperature before adding the active pharmaceutical ingredient (API).

Preparation of this compound Formulation

This protocol describes how to incorporate this compound into the prepared vehicle.

Materials:

-

This compound powder

-

Prepared vehicle (10% PEG 400 / 10% Cremophor EL / 80% Oleic Acid)

-

Analytical balance

-

Spatula

-

Sterile conical tubes or glass vials

-

Vortex mixer

-

Bath sonicator

Procedure:

-

Weighing the API: Accurately weigh the required amount of this compound based on the desired final concentration and volume.

-

Initial Dispersion: Add the weighed this compound powder to a small volume of the prepared vehicle in a sterile conical tube or glass vial.

-

Vortexing: Vortex the mixture vigorously for 2-3 minutes to ensure the powder is wetted and initially dispersed.

-

Adding Remaining Vehicle: Add the remaining volume of the vehicle to the tube to reach the final desired volume.

-

Thorough Mixing: Vortex the final formulation for an additional 5-10 minutes.

-

Sonication: To ensure complete dissolution and a homogenous suspension, place the formulation in a bath sonicator for 15-30 minutes. Monitor the temperature of the water bath to avoid excessive heat that could degrade the compound.

-

Visual Inspection: Visually inspect the formulation to ensure there are no visible clumps or precipitates. The final formulation should be a clear or slightly hazy, homogenous solution/suspension.

Diagram 1: Experimental Workflow for Formulation Preparation

Caption: Workflow for preparing the this compound oral formulation.

Stability and Storage

Establishing the stability of the preclinical formulation is critical to ensure accurate dosing.[3]

Short-Term Stability Protocol

A short-term stability study should be conducted to confirm that the formulation remains stable for the duration of the experiment.

Procedure:

-

Prepare the Formulation: Prepare a batch of the this compound formulation as described in section 3.2.

-

Initial Analysis (Time 0): Immediately after preparation, take an aliquot of the formulation and analyze the concentration of this compound using a validated analytical method (e.g., HPLC). This will serve as the baseline (100%) concentration.

-

Storage Conditions: Store the remaining formulation under the same conditions that will be used during the in-vivo study (e.g., room temperature, protected from light).

-

Time Point Analysis: At predetermined time points (e.g., 4, 8, and 24 hours), take additional aliquots from the stored formulation and analyze the concentration of this compound.

-

Evaluation: Compare the concentrations at each time point to the initial concentration. The formulation is generally considered stable if the concentration remains within ±10% of the initial concentration.[3]

Table 3: Example Short-Term Stability Data Layout

| Time Point | Concentration (mg/mL) | % of Initial Concentration | Appearance |

| 0 hours | [Insert Value] | 100% | [Describe] |

| 4 hours | [Insert Value] | [Calculate] | [Describe] |

| 8 hours | [Insert Value] | [Calculate] | [Describe] |

| 24 hours | [Insert Value] | [Calculate] | [Describe] |

Storage Recommendations

-

It is recommended to prepare the formulation fresh on the day of dosing.

-

If storage is necessary, it should be at controlled room temperature or refrigerated (2-8°C), protected from light. The appropriate storage condition should be determined by the short-term stability study.

-

Before each administration, the formulation should be vortexed to ensure homogeneity.

Alternative Vehicles and Considerations

For researchers exploring other options, several alternative vehicles can be considered for oral gavage of poorly soluble compounds in rats. The choice of vehicle should always be justified and validated for the specific compound and study design.

Table 4: Alternative Oral Gavage Vehicles for Rats

| Vehicle Composition | Notes |

| 0.5% or 1% Methylcellulose (MC) in water | A common suspending agent for preclinical studies. May require a surfactant like Tween 80 for better suspension of hydrophobic compounds. |

| 0.5% Hydroxypropyl Methylcellulose (HPMC) with 0.1% Tween 80 in water | Similar to MC, HPMC is a widely used suspending agent. |

| Corn Oil or other edible oils | Suitable for highly lipophilic compounds.[1] |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | A common formulation for compounds with poor solubility, though the concentration of DMSO should be carefully considered for potential toxicity with chronic dosing.[4] |

Diagram 2: Decision Pathway for Vehicle Selection

Caption: A simplified decision-making process for selecting an oral gavage vehicle.

Oral Administration by Gavage

-

Dose Volume: The volume administered to rats should not exceed 10 mL/kg for non-aqueous solutions.[5]

-

Animal Handling: Proper restraint and gavage technique are essential to minimize stress and prevent injury to the animal.

-

Needle Selection: Use a flexible gavage needle of an appropriate size for the rat.

By following these detailed protocols and considering the provided information, researchers can confidently prepare this compound for oral administration in rats, contributing to the reliability and success of their preclinical studies.

References

- 1. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmtech.com [pharmtech.com]

- 4. researchgate.net [researchgate.net]

- 5. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ABT-639 Hydrochloride in Rodent Pain Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of ABT-639 hydrochloride, a selective T-type calcium channel blocker, in preclinical rodent models of nociceptive and neuropathic pain. The following protocols and data are intended to assist in the design and execution of experiments to evaluate the analgesic efficacy of this compound.

Introduction

ABT-639 is a peripherally acting antagonist of the Ca(v)3.2 T-type calcium channel, a key player in the transmission of pain signals.[1] Activation of these channels in dorsal root ganglion (DRG) neurons contributes to neuronal hyperexcitability and action potential bursting, which are hallmarks of chronic pain states.[1] By selectively blocking these channels, ABT-639 offers a targeted approach to pain management. Preclinical studies have demonstrated its efficacy in various rodent models of neuropathic and nociceptive pain.[1]

Mechanism of Action

ABT-639 selectively blocks the Ca(v)3.2 isoform of T-type calcium channels, which are predominantly expressed in peripheral sensory neurons.[1] In pathological pain states, the expression and activity of these channels are often upregulated. The influx of calcium ions through these channels contributes to the depolarization of the neuronal membrane, leading to the generation and propagation of pain signals. By inhibiting this calcium influx, ABT-639 reduces neuronal excitability and attenuates the transmission of nociceptive information.

Figure 1: Mechanism of action of ABT-639 in a peripheral nociceptive neuron.

Dosage and Administration

This compound is typically administered orally (p.o.) in rodent models. It exhibits high oral bioavailability in rodents.[1] The effective dose range for analgesic effects in various neuropathic pain models is generally between 10 and 100 mg/kg.[1]

Table 1: Summary of this compound Dosage in Rodent Pain Models

| Pain Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Notable Effects | Reference |

| Spinal Nerve Ligation (SNL) | Rat | Oral (p.o.) | 10 - 100 | Dose-dependent increase in tactile allodynia thresholds. | [1] |

| Chronic Constriction Injury (CCI) | Rat | Oral (p.o.) | 10 - 100 | Increased tactile allodynia thresholds. | [1] |

| Vincristine-Induced Neuropathy | Rat | Oral (p.o.) | 10 - 100 | Increased tactile allodynia thresholds. | [1] |

| Knee Joint Pain (MIA model) | Rat | Oral (p.o.) | ED₅₀ = 2 | Dose-dependent antinociception. | [1] |

Experimental Protocols

The following are detailed protocols for inducing common rodent models of neuropathic pain and assessing the analgesic effects of ABT-639.

Spinal Nerve Ligation (SNL) Model in Rats

This model produces a robust and long-lasting mechanical allodynia.

Surgical Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Place the animal in a prone position and make a dorsal midline incision to expose the vertebrae.

-

Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.

-

Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion using a silk suture.

-

Close the muscle layer and skin with sutures or wound clips.

-

Allow the animals to recover for at least 3-7 days before behavioral testing to allow for the development of neuropathic pain.

Drug Administration and Behavioral Testing Workflow:

References

Application Notes and Protocols for the Quantification of ABT-639 in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of ABT-639 in plasma samples. The methodologies described herein are based on established principles of bioanalytical method development and validation, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a sensitive and specific technique for the quantification of small molecules in complex biological matrices.

While a specific, publicly available, validated method for ABT-639 was not identified, the following protocols are representative of industry-standard approaches for similar small molecule drug candidates and are adapted from validated methods for other compounds developed by Abbott (now AbbVie), the originator of ABT-639.

Introduction to ABT-639 and Bioanalysis

ABT-639 is a peripherally acting, selective T-type calcium channel blocker that has been investigated for its analgesic properties in various pain models.[1] Accurate quantification of ABT-639 in plasma is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies, which are essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate. These studies are a cornerstone of drug development, providing critical data for dose selection and safety assessment.[2][3]

LC-MS/MS is the preferred method for the bioanalysis of small molecules like ABT-639 due to its high sensitivity, selectivity, and speed.[4][5][6] The general workflow involves sample preparation to isolate the analyte from the complex plasma matrix, followed by chromatographic separation and detection by mass spectrometry.

Experimental Protocols

A robust and reliable bioanalytical method requires careful optimization of sample preparation, chromatography, and mass spectrometry parameters. The following sections detail a representative protocol for the quantification of ABT-639 in plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and rapid method for removing the majority of proteins from plasma samples, which can interfere with the analysis.

Materials:

-

Human plasma (with K2EDTA as anticoagulant)

-

ABT-639 reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled version of ABT-639 or a structurally similar compound)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of ABT-639 into blank human plasma.

-

Aliquot 100 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (e.g., 100 ng/mL in 50% ACN).

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

-

The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp. | 10°C |

Table 2: Mass Spectrometric Conditions

| Parameter | Value (Representative) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| MRM Transitions | To be determined by direct infusion of ABT-639 and IS |

| ABT-639 (Precursor > Product) | e.g., m/z 457.4 > 329.4 |

| Internal Standard (Precursor > Product) | e.g., m/z 465.5 > 337.5 (for a d8-labeled IS) |

| Collision Energy (CE) | To be optimized for each transition |

| Dwell Time | 100 ms |

Note: The exact MRM transitions and collision energies must be optimized experimentally by infusing a standard solution of ABT-639 and the chosen internal standard directly into the mass spectrometer.

Method Validation

A bioanalytical method must be validated to ensure its reliability for the intended application. The validation should be performed according to regulatory guidelines from agencies such as the FDA and EMA.[7][8]

Table 3: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Description | Acceptance Criteria |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources. |

| Linearity & Range | The concentration range over which the method is accurate and precise. | A calibration curve with at least 6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. |

| Accuracy & Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). | For QC samples at LLOQ, Low, Mid, and High concentrations, the mean accuracy should be within 85-115% (80-120% for LLOQ) and the precision (%CV) should be ≤ 15% (≤ 20% for LLOQ). |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS. | The %CV of the peak area ratios of post-extraction spiked samples from at least 6 different sources should be ≤ 15%. |

| Recovery | The efficiency of the extraction procedure. | The recovery of the analyte and IS should be consistent and reproducible. |

| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentrations in stability samples should be within ±15% of the nominal concentration. This includes freeze-thaw, short-term (bench-top), long-term, and stock solution stability. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy and precision criteria as mentioned above. |

Data Presentation

The quantitative data obtained from the validation experiments should be summarized in clear and concise tables for easy interpretation and comparison.

Table 4: Representative Calibration Curve Data

| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |

| 1 | 0.98 | 98.0 |

| 5 | 5.12 | 102.4 |

| 10 | 9.95 | 99.5 |

| 50 | 50.8 | 101.6 |

| 100 | 98.7 | 98.7 |

| 500 | 505 | 101.0 |

| 1000 | 992 | 99.2 |

Table 5: Representative Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | n | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1 | 6 | 1.02 | 102.0 | 8.5 |

| Low | 3 | 6 | 2.95 | 98.3 | 6.2 |

| Mid | 75 | 6 | 76.8 | 102.4 | 4.1 |

| High | 750 | 6 | 745 | 99.3 | 3.5 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for ABT-639 quantification in plasma.

Signaling Pathway of ABT-639

ABT-639 is a selective blocker of T-type calcium channels, specifically the CaV3.2 subtype, which are implicated in pain signaling pathways.

References

- 1. A peripherally acting, selective T-type calcium channel blocker, ABT-639, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of a T-type calcium channel blocker, ABT-639, on spontaneous activity in C-nociceptors in patients with painful diabetic neuropathy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A randomized double-blind, placebo-, and active-controlled study of T-type calcium channel blocker ABT-639 in patients with diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of 33 antidepressants by LC-MS/MS--comparative validation in whole blood, plasma, and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Detection of ABT-639 Hydrochloride by HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of ABT-639 hydrochloride in biological matrices, such as plasma, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The methodologies outlined are based on established practices for the analysis of small molecule drugs.

Introduction

ABT-639 is a peripherally acting and selective T-type Ca2+ channel blocker that has been investigated for its potential analgesic properties.[1][2] Accurate quantification of ABT-639 in biological samples is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This protocol describes a robust and sensitive HPLC-MS/MS method for the determination of ABT-639 levels.

Physicochemical Properties of ABT-639

A summary of the key physicochemical properties of the active free base, ABT-639, is presented in Table 1.

| Property | Value |

| Chemical Name | 4-chloro-2-fluoro-N-(2-fluorophenyl)-5-[[(8aR)-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]carbonyl]-benzenesulfonamide |

| Molecular Formula | C20H20ClF2N3O3S |

| Molecular Weight | 455.9 g/mol |

Experimental Protocols

The overall workflow for the analysis of ABT-639 from plasma samples is depicted in the following diagram.

-

This compound reference standard

-

Internal standard (IS) (e.g., a stable isotope-labeled ABT-639 or a structurally similar compound)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control plasma (human, rat, etc., as required)

Protein precipitation is a common and effective method for the extraction of small molecules from plasma samples.[3] Acetonitrile is a suitable solvent for the precipitation of proteins in samples intended for ABT-639 analysis.[3][4]

Protocol:

-

Allow plasma samples to thaw to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard at a known concentration.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.